Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0) is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-aminoethyl side chain. This molecule is widely utilized as a versatile intermediate in pharmaceutical synthesis due to its dual functional groups: the Boc group facilitates selective deprotection under acidic conditions, while the primary amine on the ethyl linker enables further derivatization via nucleophilic substitution or coupling reactions . It is commonly employed in the synthesis of kinase inhibitors, antimicrobial agents, and trypanocidal compounds . Safety data indicate acute oral toxicity (Category 4, H302), necessitating careful handling in laboratory settings .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTWBKZNNEKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363882 | |
| Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192130-34-0 | |
| Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Buchwald-Hartwig Amination
A prominent method involves palladium-catalyzed coupling between 4-chloroaryl substrates and tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. In one protocol, a resealable tube charged with 4-chloro-2-[4-(2-morpholin-4-yl-ethoxy)-phenyl]-3-phenyl-furo[2,3-b]pyridine, potassium carbonate, and the Boc-protected piperazine derivative underwent amination using palladium diacetate and BINAP in toluene at 130°C for 2 hours. Post-reaction workup included extraction with ethyl acetate, drying, and chromatographic purification, yielding 628.1 g/mol (MH+) with 627 calculated for C36H45N5O5.
Key Variables:
-
Catalyst System : Pd(OAc)₂/BINAP enables C–N bond formation under inert conditions.
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Solvent : Toluene optimizes solubility and reaction kinetics at elevated temperatures.
Nucleophilic Substitution in Protic Solvents
Butanol-Mediated Amination
Heating 4-chloroaryl compounds with excess this compound in n-butanol at 100°C for 24 hours achieved substitution. For example, reacting 6j (0.812 g, 1.86 mmol) with the Boc-piperazine derivative (2.80 g, 13.0 mmol) in n-BuOH yielded 630.1 g/mol (MH+), purified via silica gel chromatography.
Optimization Insights:
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Stoichiometry : A 7:1 molar ratio of amine to substrate minimized side reactions.
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Temperature : Prolonged heating (24 hours) ensured complete conversion.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation (180°C, 35 minutes) in THF facilitated rapid amination of 4-(4-benzylphenylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile with the Boc-piperazine derivative. This method reduced reaction time from hours to minutes, yielding 23% after purification.
Advantages:
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Efficiency : 35-minute runtime vs. traditional 24-hour protocols.
Boc Protection Strategies
Direct Amine Protection
Di-tert-butyl dicarbonate (Boc₂O) was used to protect the primary amine of 4-(2-aminoethyl)piperazine. A mixture of piperazine, triethylamine, and Boc₂O in dichloromethane or DMF at room temperature afforded the Boc-protected derivative in 26–77% yield.
Critical Parameters:
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Base : Triethylamine or sodium bicarbonate neutralized HCl byproducts.
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Solvent : Dichloromethane or DMF balanced reactivity and solubility.
Comparative Analysis of Methodologies
Mechanistic and Practical Considerations
Catalyst Selection
Palladium-based systems (e.g., Pd(OAc)₂/BINAP) are preferred for aryl chloride substrates due to their ability to mediate C–N coupling without requiring pre-functionalized intermediates. However, ligand costs and palladium removal post-reaction remain challenges.
Solvent Impact
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Toluene : Ideal for high-temperature amination but requires anhydrous conditions.
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n-BuOH : Enhances nucleophilicity of the amine but limits substrate scope to reactive halides.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to liberate the free piperazine amine.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (4 M in dioxane), 12 h, r.t. | N-(2-methanosulfonylethyl)piperazine | 95% | |
| TFA (20% in DCM), 2 h, r.t. | Deprotected piperazine derivative | >90% |
Example Reaction:
Treatment with HCl in dioxane cleaves the Boc group, enabling further functionalization of the piperazine core .
Sulfonylation at the Aminoethyl Side Chain
The primary amine on the ethyl side chain reacts with sulfonyl chlorides to form sulfonamides.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methanesulfonyl chloride, pyridine, 12 h | 4-(2-Methanesulfonylaminoethyl)piperazine | 70% | |
| Thiophosgene, acetone cyanohydrin, THF | Isothiocyanate intermediate | N/A |
Key Observation:
Sulfonylation occurs efficiently under mild conditions, preserving the Boc group .
Nucleophilic Aromatic Substitution
The aminoethyl group participates in coupling reactions with aromatic chlorides.
Mechanistic Insight:
Palladium catalysis facilitates C–N bond formation via Buchwald-Hartwig amination .
Formation of Urea Derivatives
The amine reacts with isocyanates or carbonyl chlorides to generate urea linkages.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| N-(5-tert-Butylisoxazol-3-yl)-N-{3-[(2-chloropyrimidin-5-yl)ethynyl]phenyl}urea, HCl, MeCN, 70°C, 4 h | Deprotected urea-piperazine conjugate | 99% |
Application:
This reaction is critical for synthesizing kinase inhibitors .
Alkylation and Acylation Reactions
The amine undergoes alkylation or acylation to introduce diverse substituents.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Chloroethylamine, DMF, 72 h, r.t. | Alkylated piperazine derivative | 26% | |
| Acetyl chloride, TEA, DCM | Acetylated product | N/A |
Note:
Low yield in alkylation reactions may necessitate optimization .
Heterocycle Formation
The compound serves as a precursor in synthesizing triazole and pyrimidine derivatives.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, DIPEA, DMF, aryl azides | tert-Butyl-1H-1,2,3-triazole derivatives | >90% |
Significance:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid heterocycle assembly .
Scientific Research Applications
Medicinal Chemistry
Targeted Protein Degradation
One of the prominent applications of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation, which is crucial for addressing diseases caused by the accumulation of dysfunctional proteins. The incorporation of this compound into PROTACs can enhance their efficacy by optimizing the three-dimensional orientation and improving drug-like properties .
Synthesis of Bioactive Compounds
Intermediate in Drug Synthesis
this compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of compounds targeting neurodegenerative diseases, such as Parkinson's disease. The structure-activity relationship studies have shown that modifications to this compound can significantly influence biological activity, making it a valuable building block for drug discovery .
Case Study 1: Development of Neuroprotective Agents
A study focused on developing multifunctional drugs against neurodegenerative diseases highlighted the use of this compound as a core structure. By modifying this compound, researchers were able to create derivatives with enhanced neuroprotective effects, demonstrating its versatility in medicinal applications .
Case Study 2: Synthesis of Anticancer Agents
In another research effort, this compound was incorporated into the synthesis of novel anticancer agents. The results showed that these agents exhibited potent activity against various cancer cell lines, underscoring the compound's potential in oncology .
Data Table: Synthesis and Yield Information
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to bind to various biological targets, including enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate are best contextualized against analogs with modifications to the piperazine core, substituents, or side chains. Below is a detailed comparison:
Structural and Functional Modifications
Stability and Reactivity
- Acid Sensitivity: The Boc group in all analogs is labile under acidic conditions (e.g., TFA or HCl), but stability varies with substituents. For example, tert-butyl 4-(4-((R)-5-((1H-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate (compound 1a) degrades in simulated gastric fluid due to oxazolidinone ring strain, unlike the stable 2-aminoethyl analog .
- Reactivity: The 2-aminoethyl side chain offers superior nucleophilicity compared to chloroethyl or methyl analogs, enabling efficient coupling with sulfonyl chlorides or carbonyl electrophiles . Chloroethyl derivatives, however, are more reactive in Pd-catalyzed cross-coupling reactions .
Biological Activity
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- Melting Point : 36.0°C to 41.0°C
- Boiling Point : 198.0°C
This compound acts primarily as a piperazine derivative, which is known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structural properties allow it to potentially modulate the activity of neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that derivatives of this compound exhibit significant antiparasitic activity, with some analogs achieving an effective concentration (EC50) below 0.03 μM, indicating potent activity against the pathogen .
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Its piperazine structure is similar to known anxiolytics and antidepressants, which may imply similar effects in modulating mood and anxiety levels.
Case Studies
- Efficacy Against Trypanosoma brucei :
- Neuropharmacological Investigations :
Comparative Analysis with Related Compounds
| Compound Name | EC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | <0.03 | Inhibition of T. brucei growth |
| Lapatinib-derived analogs | <0.43 | Kinase inhibition |
| Other piperazine derivatives | Varies | Modulation of neurotransmitter systems |
Q & A
Q. What are the established synthetic routes for tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via multi-step functionalization of the piperazine core. A common approach involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React tert-butyl piperazine-1-carboxylate with a halogenated precursor (e.g., 2-chloroethylamine) under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 h) to introduce the aminoethyl group .
- Step 2 : Purify via flash column chromatography (e.g., 5–20% EtOAc in CH₂Cl₂), achieving yields >85% .
Q. Optimization Tips :
- Use anhydrous solvents and controlled heating to minimize side reactions.
- Monitor reaction progress via TLC or LCMS.
| Example Conditions | Yield | Reagents/Conditions | Reference |
|---|---|---|---|
| Nucleophilic substitution | 88.7% | K₂CO₃, 1,4-dioxane, 110°C, 12 h | |
| Buchwald-Hartwig coupling | 91% | Pd catalysis, Na₂CO₃, microwave, 100°C |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity : Classified as harmful if swallowed (H302); use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in a cool, dry place under inert gas (N₂/Ar) to prevent decomposition.
- Decontamination : Clean spills with ethanol/water mixtures; avoid direct skin contact .
Q. Key Safety Data :
- Acute oral toxicity (Category 4) .
- No carcinogenicity data available; treat as a potential hazard .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/X-ray data with computational predictions (DFT calculations).
- Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor analysis) .
- Case Study : In a 2016 study, single-crystal X-ray diffraction resolved ambiguities in hydrazide derivatives, confirming L-shaped vs. linear conformations .
Q. What crystallographic methods are employed to analyze intermolecular interactions?
Methodological Answer:
- X-Ray Diffraction : Collect data on a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2018 .
- Hirshfeld Analysis : Quantify interactions (e.g., C–H⋯O, N–H⋯N) via CrystalExplorer. For tert-butyl derivatives, 2D zig-zag architectures are stabilized by hydrogen bonds .
Q. Example Findings :
Q. How can the compound be tailored for pharmacological applications (e.g., enzyme inhibition)?
Methodological Answer:
- Derivatization : Introduce sulfonyl or carbonyl groups via reactions with sulfonyl chlorides or cyclopentanone .
- Biological Screening :
Case Study : Derivatives with sulfonyl groups showed moderate BTK inhibition (IC₅₀ ~50 nM) .
Q. How are reaction conditions optimized to address low yields in multi-step syntheses?
Methodological Answer:
Q. Example Optimization :
Q. What strategies validate the compound’s role in experimental phasing for macromolecular crystallography?
Methodological Answer:
- Heavy-Atom Derivatives : Incorporate bromine/iodine substituents for anomalous scattering.
- SHELXD/SHELXE : Use for high-throughput phasing with high-resolution data (e.g., 1.2 Å) .
Application : Piperazine derivatives serve as precursors for heavy-atom reagents in selenomethionine phasing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
